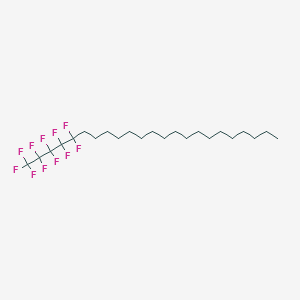
Tricosane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricosane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- is a fluorinated hydrocarbon compound. It is a derivative of tricosane, a straight-chain alkane with 23 carbon atoms, where eleven hydrogen atoms are replaced by fluorine atoms. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which significantly alter its reactivity and physical characteristics compared to non-fluorinated hydrocarbons.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricosane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- typically involves the fluorination of tricosane. This can be achieved through direct fluorination using elemental fluorine under controlled conditions to prevent over-fluorination or degradation of the carbon chain. Another method involves the use of fluorinating agents such as cobalt trifluoride (CoF3) or antimony pentafluoride (SbF5), which can selectively introduce fluorine atoms into the hydrocarbon chain.
Industrial Production Methods
Industrial production of fluorinated hydrocarbons often employs electrochemical fluorination (ECF) or direct fluorination techniques. ECF involves the use of an electrolytic cell where tricosane is subjected to fluorine gas in the presence of a suitable electrolyte, resulting in the selective fluorination of the compound. Direct fluorination, on the other hand, requires stringent control of reaction parameters such as temperature, pressure, and fluorine concentration to achieve the desired level of fluorination without causing unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
Tricosane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- can undergo various chemical reactions, including:
Substitution Reactions: Fluorinated hydrocarbons can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form perfluorinated carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of fluorinated hydrocarbons can lead to the formation of partially fluorinated alkanes or alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under mild conditions to achieve substitution.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products
Substitution: Products include partially fluorinated hydrocarbons with different functional groups.
Oxidation: Major products are perfluorinated carboxylic acids or ketones.
Reduction: Products include partially fluorinated alkanes or alkenes.
Scientific Research Applications
Tricosane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorination on hydrocarbon reactivity and stability.
Biology: Investigated for its potential use in drug delivery systems due to its unique solubility and stability properties.
Medicine: Explored for its potential as a contrast agent in medical imaging techniques such as MRI.
Industry: Utilized in the production of specialty lubricants and coatings due to its low surface energy and high chemical resistance.
Mechanism of Action
The mechanism by which Tricosane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- exerts its effects is primarily through its interaction with other molecules via van der Waals forces and dipole-dipole interactions. The presence of multiple fluorine atoms increases the compound’s electronegativity, leading to stronger interactions with polar molecules. This can affect the compound’s solubility, reactivity, and overall behavior in various chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
Perfluorotetradecane: A fully fluorinated hydrocarbon with 14 carbon atoms.
Perfluorohexane: A fully fluorinated hydrocarbon with 6 carbon atoms.
1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane: A fluorinated hydrocarbon with a similar degree of fluorination but a different carbon chain structure.
Uniqueness
Tricosane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- is unique due to its specific chain length and degree of fluorination, which impart distinct physical and chemical properties. Compared to fully fluorinated compounds, it offers a balance between hydrophobicity and reactivity, making it suitable for specialized applications where partial fluorination is advantageous.
Properties
CAS No. |
1980063-32-8 |
|---|---|
Molecular Formula |
C23H37F11 |
Molecular Weight |
522.5 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5-undecafluorotricosane |
InChI |
InChI=1S/C23H37F11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(24,25)20(26,27)21(28,29)22(30,31)23(32,33)34/h2-18H2,1H3 |
InChI Key |
MVBYCRZGGHMIJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















